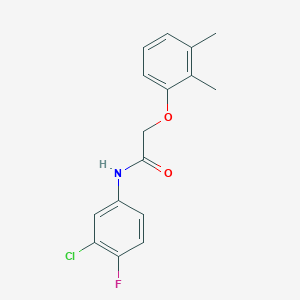![molecular formula C14H19NO3 B5707144 4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
4-[(2,4-dimethylphenoxy)acetyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as DMAM and has a molecular formula of C14H19NO3.
作用机制
The mechanism of action of 4-[(2,4-dimethylphenoxy)acetyl]morpholine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which can block the activity of enzymes that are involved in cell signaling pathways. This inhibition of kinase activity can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that DMAM can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that DMAM can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,4-dimethylphenoxy)acetyl]morpholine in lab experiments is its potential as a lead compound for the development of new drugs. However, there are also some limitations to using DMAM in lab experiments. One of these limitations is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that accurately assess its efficacy.
未来方向
There are many future directions for research on 4-[(2,4-dimethylphenoxy)acetyl]morpholine. One area of research that has received a lot of attention is the development of new drugs based on DMAM. Researchers are also interested in understanding the mechanism of action of this compound and identifying new targets for drug development. Another area of research is the development of new synthetic methods for the production of DMAM, which could improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has shown promise as a lead compound for the development of new drugs for the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of DMAM, the research conducted so far has provided valuable insights into its potential applications. Future research on this compound will undoubtedly lead to new discoveries and advancements in the field of drug discovery.
合成方法
The synthesis of 4-[(2,4-dimethylphenoxy)acetyl]morpholine involves the reaction of 2,4-dimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with morpholine to form this compound. This synthesis method has been well-established in the literature and has been used in various studies.
科学研究应用
4-[(2,4-dimethylphenoxy)acetyl]morpholine has been extensively researched for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. DMAM has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPARPPRVMDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163903 |
Source


|
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148183-90-8 |
Source


|
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]phenol](/img/structure/B5707073.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

